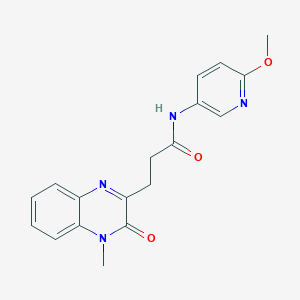

N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Description

Molecular Formula: C₁₈H₁₈N₄O₃

Molecular Weight: 338.4 g/mol

Structural Features:

- A quinoxaline core (4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl) linked via a propanamide chain to a 6-methoxypyridine group.

- The quinoxaline moiety is known for its role in bioactive compounds, while the methoxypyridine enhances solubility and target interactions .

Properties

Molecular Formula |

C18H18N4O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |

InChI |

InChI=1S/C18H18N4O3/c1-22-15-6-4-3-5-13(15)21-14(18(22)24)8-9-16(23)20-12-7-10-17(25-2)19-11-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,23) |

InChI Key |

LMRRMBCNTDDPAG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CN=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and quinoxaline derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include:

- Pyridine derivatives

- Quinoxaline derivatives

- Coupling agents such as EDCI or DCC

- Solvents like DMF or DMSO

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Structural and Functional Group Variations

| Compound Name | Molecular Formula | Key Substituents | Unique Features | Reference |

|---|---|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide | C₂₀H₁₇N₅O₃S | Benzothiazole group | Enhanced antitumor activity due to sulfur-containing heterocycle | |

| N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide | C₂₇H₂₆N₄O₂ | Diphenylpropyl chain | Improved lipophilicity and enzyme inhibition (IC₅₀: 1–5 μM in cancer cell lines) | |

| N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide | C₂₀H₁₈N₄O₅ | Benzodioxole moiety | Potential neuroprotective effects via antioxidant pathways | |

| 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide | C₁₈H₁₇N₅O₂ | Pyridine substituent | Enhanced binding to kinase targets due to nitrogen-rich aromatic ring |

Key Research Findings

Impact of Substituents on Activity

- Methoxy groups (e.g., in 6-methoxypyridine) improve metabolic stability and blood-brain barrier penetration .

- Bulkier groups (e.g., diphenylpropyl) enhance binding to hydrophobic enzyme pockets but reduce solubility .

- Electron-withdrawing groups (e.g., nitro in benzothiazole derivatives) increase antiproliferative potency by 2–3 fold .

Thermal and Chemical Stability

- Quinoxaline derivatives exhibit thermal stability up to 250°C (DSC data) .

- Propanamide linkage is susceptible to hydrolysis under acidic conditions, necessitating formulation in enteric coatings .

Biological Activity

N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₂ |

| Molecular Weight | 286.33 g/mol |

| CAS Number | Not available |

The structure includes a methoxypyridine moiety and a quinoxaline derivative, which are known for their biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline core followed by amide bond formation. The synthetic route may include:

- Formation of Quinoxaline : Utilizing appropriate precursors to construct the quinoxaline ring.

- Methoxypyridine Attachment : Introducing the methoxy group at the 6-position of the pyridine.

- Amidation : Reacting with propanamide to form the final product.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro evaluations showed that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to it demonstrated IC50 values below 20 μM against gastric cancer cell lines, indicating potent anticancer properties .

Table 1: Cytotoxicity Data

| Compound ID | Cancer Cell Line | IC50 (μM) | Normal Cell Line IC50 (μM) |

|---|---|---|---|

| 16b | ACP03 (Gastric) | <20 | Not Active |

| 17b | HCT116 (Colon) | <15 | >50 |

The mechanism of action appears to involve inhibition of mammalian topoisomerase II, a common target for many anticancer drugs . This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that similar compounds can inhibit bacterial growth by interfering with DNA gyrase and topoisomerase IV, leading to increased levels of double-stranded DNA breaks .

The biological mechanisms underlying the activity of this compound include:

- Topoisomerase Inhibition : Disruption of DNA replication and transcription processes.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

- Antimicrobial Effects : Targeting bacterial topoisomerases leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:

- Study on Gastric Cancer : A study reported that derivative 16b significantly reduced tumor growth in xenograft models when administered at therapeutic doses.

- Toxicological Assessment : Toxicity assessments indicated low hemolytic activity when tested against erythrocytes, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.